4-Bromo-2-fluorobiphenyl physical and chemical properties
4-Bromo-2-fluorobiphenyl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the biphenyl scaffold, offers versatile reactivity for various cross-coupling reactions and other chemical transformations. This document provides a comprehensive overview of the physical, chemical, and safety properties of 4-Bromo-2-fluorobiphenyl, along with available experimental protocols for its synthesis.
Chemical Identity and Physical Properties
4-Bromo-2-fluorobiphenyl is a substituted biphenyl compound with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.[1]
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-fluoro-1,1'-biphenyl |
| CAS Number | 41604-19-7[1][2][3][4] |
| Molecular Formula | C₁₂H₈BrF[1][2][3][4] |
| Molecular Weight | 251.09 g/mol [2][4][5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F[1] |
| InChI Key | HTRNHWBOBYFTQF-UHFFFAOYSA-N[1] |
| EINECS Number | 255-453-9[1][2][3] |
| Physical Property | Value |
| Appearance | Off-white to pale yellow crystalline powder or chunks[1][2] |
| Melting Point | 39-41 °C (lit.)[2][6][7][8] |
| Boiling Point | 175 °C at 2 mmHg[2][6], 299 °C[3] |
| Density | 1.40 g/cm³[2][3] |
| Solubility | Insoluble in water[1][3][6][9]. Soluble in DMSO and Methanol[2]. |
| Flash Point | >110 °C (>230 °F)[2][8] |
| Vapor Pressure | 0.30 mmHg at 20 °C[3] |
Chemical Properties and Reactivity
4-Bromo-2-fluorobiphenyl is a stable compound under normal ambient conditions.[1] Its chemical reactivity is primarily dictated by the presence of the bromine and fluorine substituents on the biphenyl core.
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Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the biphenyl system, making it a valuable building block in organic synthesis.[1]
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Nucleophilic Aromatic Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or activation by other functional groups.
-
Applications: It is primarily used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][10] For instance, it is a precursor in the synthesis of Flurbiprofen and its related impurities.[2]
Experimental Protocols
Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
One common method involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction.[2][10][11]
Caption: Synthesis of 4-Bromo-2-fluorobiphenyl from 4-Bromo-2-fluoroaniline.
Methodology:
-
A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[2][10][11]
-
The reaction mixture is stirred at 65°C for 12 hours under a nitrogen atmosphere.[2][10][11]
-
The cooled mixture is washed with 1N hydrochloric acid.[2][10][11]
-
The organic layer is then heated under reflux with iron powder, methanol, and concentrated hydrochloric acid for 13 hours.[2][10][11]
-
After cooling, the benzene layer is washed with water and the solvent is evaporated.[2][10][11]
-
The crude product is purified by distillation under reduced pressure to yield 4-bromo-2-fluorobiphenyl.[2][10][11]
Synthesis via Palladium-Catalyzed Cross-Coupling
Another synthetic approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
Caption: Suzuki-Miyaura coupling for 4-Bromo-2-fluorobiphenyl synthesis.
Methodology:
-
An appropriately substituted aryl halide, such as 1-bromo-3-fluoro-2-iodobenzene, is reacted with a phenylboronic acid derivative.[1]
-
The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).[1]
-
A mixed solvent system like toluene/water or dioxane/water is typically used.[1]
-
The reaction is conducted under an inert atmosphere at elevated temperatures (80–100 °C).[1]
-
The product is isolated and purified using techniques such as recrystallization or column chromatography.[1]
Signaling Pathways and Biological Activity
There is no information available in the searched literature to suggest that 4-Bromo-2-fluorobiphenyl is directly involved in any biological signaling pathways. Its primary relevance in the life sciences is as a synthetic intermediate for the creation of biologically active molecules.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life.[12]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.[14]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Recommended storage temperature is between 2-8 °C for extended stability.[1]
-
Keep away from strong oxidizing agents.[1]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spectroscopic Data
While specific spectra are not provided in the search results, NMR, HPLC, LC-MS, and UPLC data for 4-Bromo-2-fluorobiphenyl are often available from commercial suppliers upon request.[15]
Conclusion
4-Bromo-2-fluorobiphenyl is a synthetically valuable compound with a well-defined set of physical and chemical properties. Its utility as a building block in the pharmaceutical and agrochemical industries is significant. While it is a stable compound, proper safety precautions must be observed during its handling and storage due to its potential health and environmental hazards. The synthetic routes described provide a basis for its preparation in a laboratory setting. Further research into its applications and the development of more detailed and optimized synthetic protocols will continue to be of interest to the scientific community.
References
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- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2-fluorobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-ブロモ-2-フルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]
- 11. Synthesis routes of 4-Bromo-2-fluorobiphenyl [benchchem.com]
- 12. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
- 15. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
